molecular formula C28H46O4 B3192653 Octadecyl ferulate CAS No. 64190-81-4

Octadecyl ferulate

Cat. No. B3192653
CAS RN: 64190-81-4
M. Wt: 446.7 g/mol
InChI Key: SESLBPIXVOYQJJ-LSDHQDQOSA-N
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Description

Octadecyl ferulate belongs to the class of compounds known as coumaric acids and derivatives . These are aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring . The compound is also known as octadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .


Synthesis Analysis

This compound was synthesized using a solid acid catalyst and monitored using Supercritical Fluid Chromatography . The synthesis process was efficient, resulting in a 42% yield . In another study, a mechanoenzymatic method was employed for the synthesis of starch ferulate, which could provide insights into the synthesis of this compound .


Molecular Structure Analysis

The molecular weight of this compound is 446.67142000 and its formula is C28 H46 O4 . The structure of ferulates, including this compound, has been studied for their antioxidant activity . The presence of a hydrophobic OCH group in ferulic acid, a component of this compound, has been found to be important for its antioxidant activity .


Chemical Reactions Analysis

Ferulates, including this compound, exhibit antioxidant activity in response to free radicals . One hydrogen atom from their hydroxyl group can react with a free radical . In a lipid system, iso-ferulic acid showed weak antioxidant activity, while other ferulates exhibited much stronger, yet similar, activities .


Physical And Chemical Properties Analysis

This compound has melting/solidification phase transitions at 67 and 39°C, respectively . It is soluble in lipids , making it a desirable functional compound due to the high susceptibility to the deterioration of lipid-rich food products .

Mechanism of Action

Ferulic acid, a component of octadecyl ferulate, has been widely studied for its beneficial health properties against inflammations, diabetes, cancer, cardiovascular disease, and Alzheimer’s disease . As a potent scavenger of free radicals, ferulic acid attenuates oxidative stress, which is responsible for lowering elevated blood pressure through improved endothelial function and increased bioavailability of nitric oxide in the arterial vasculature .

Future Directions

Due to the increase in the consumption of highly processed food in developed countries, as well as a growing number of foodborne diseases, exploration of new food additives is an issue focusing on scientific attention and industrial interest . Functional compounds with lipophilic properties, like octadecyl ferulate, are remarkably desirable due to the high susceptibility to the deterioration of lipid-rich food products . This underscores the vast potential of mechanoenzymatic techniques to revolutionize the rapid and sustainable synthesis of compounds like this compound .

properties

CAS RN

64190-81-4

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

octadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-32-28(30)22-20-25-19-21-26(29)27(24-25)31-2/h19-22,24,29H,3-18,23H2,1-2H3/b22-20+

InChI Key

SESLBPIXVOYQJJ-LSDHQDQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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